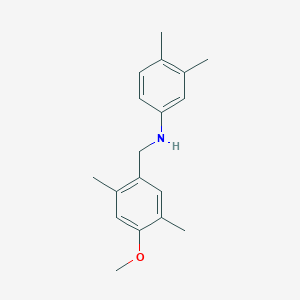
(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol" represents a specific structure within the realm of organic chemistry, characterized by its unique combination of functional groups and stereochemistry. Its relevance spans from synthetic organic chemistry to potential pharmacological applications due to its distinct chemical structure.
Synthesis Analysis
The synthesis of complex molecules like "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol" often involves multi-step reactions that include the formation of the cyclobutylcarbonyl group, introduction of trimethyl moieties, and the creation of the piperidinol core. Techniques such as cyclization, carbonylation, and stereoselective synthesis play crucial roles in constructing the molecule's framework.
Molecular Structure Analysis
The molecular structure of "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol" is notable for its stereochemistry at the 4S position, which can influence the molecule's physical and chemical properties. Advanced spectroscopic methods, including NMR and X-ray crystallography, are essential tools for elucidating the compound's detailed structural aspects.
Chemical Reactions and Properties
This molecule can participate in various chemical reactions, reflecting its reactivity patterns. For instance, the piperidinol moiety might undergo nucleophilic substitution reactions, while the cyclobutylcarbonyl group could be involved in electrophilic addition reactions. The presence of multiple functional groups enables a wide range of chemical transformations, making it a versatile intermediate for further synthetic applications.
Physical Properties Analysis
The physical properties of "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol," such as melting point, boiling point, solubility, and optical rotation, are influenced by its molecular structure. These characteristics are critical for determining the compound's behavior in different environments and solvents, which is essential for both synthesis and application phases.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, stability, and reactivity towards various reagents, define the compound's utility in chemical syntheses and potential biological interactions. Understanding these properties is vital for predicting the molecule's behavior in complex chemical systems and potential pharmacological settings.
References for further reading on these topics are available, focusing on the synthesis, molecular structure, and chemical properties of related compounds and methodologies:
- Discovery and investigation of novel antineoplastic agents and the relevance of molecular structure in drug development (Hossain et al., 2020).
- The role of cycloaddition reactions in organic synthesis and the construction of cyclic structures (Rigby & Pigge, 1998).
- Exploring the synthesis of pyridines and quinolines from propargylic alcohols and their significance in medicinal chemistry (Mishra, Nair, & Baire, 2022).
特性
IUPAC Name |
cyclobutyl-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-12(2)9-14(8-7-13(12,3)16)11(15)10-5-4-6-10/h10,16H,4-9H2,1-3H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUJOHQKDBMRJW-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(C)O)C(=O)C2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(CC1(C)C)C(=O)C2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-5-{[4-(tetrahydro-2-furanylmethyl)-1-piperazinyl]carbonyl}pyrimidine](/img/structure/B5668477.png)
![N~2~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-fluoro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5668484.png)
![N-benzyl-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5668487.png)
![1-[5-(1,3-benzodioxol-5-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5668488.png)
![8-[(1-methyl-2-oxoimidazolidin-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668490.png)

![1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5668509.png)

![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5668526.png)
![ethyl 1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5668530.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5668544.png)
![8-[(5-acetyl-3-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5668551.png)
![2-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5668552.png)